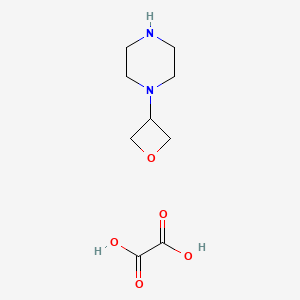

1-(Oxetan-3-yl)piperazine oxalate

Description

BenchChem offers high-quality 1-(Oxetan-3-yl)piperazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-yl)piperazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2H2O4/c1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBSXNIILDWCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-19-8 | |

| Record name | Piperazine, 1-(3-oxetanyl)-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: 1-(Oxetan-3-yl)piperazine Oxalate

This technical guide details the chemical properties, synthetic utility, and medicinal chemistry applications of 1-(Oxetan-3-yl)piperazine oxalate , a critical building block for modulating physicochemical properties in drug discovery.

A Strategic Building Block for Physicochemical Modulation in Drug Design

Executive Summary

In modern medicinal chemistry, the 1-(oxetan-3-yl)piperazine moiety has emerged as a privileged pharmacophore, serving as a superior bioisostere for N-methyl piperazine, morpholine, and gem-dimethyl groups. Its primary utility lies in the "Oxetane Effect"—the ability to lower lipophilicity (LogD) and modulate basicity (pKa) without altering steric bulk.

This guide focuses on the oxalate salt form (CAS: 1523571-19-8), which is the preferred solid-state form for storage and handling due to the hygroscopic and unstable nature of the free base.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The oxalate salt typically exists as a 2:1 stoichiometry (two moles of base to one mole of oxalic acid), ensuring a stable, crystalline solid.

| Property | Specification |

| Chemical Name | 1-(Oxetan-3-yl)piperazine oxalate (2:1) |

| CAS Number | 1523571-19-8 (Oxalate); 1254115-23-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 374.43 g/mol (Salt); 142.20 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |

| pKa (Calculated) | ~6.2 (N-oxetan) / ~9.8 (NH distal) — Oxetane lowers proximal pKa |

| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |

Medicinal Chemistry Logic: The "Oxetane Effect"[2][3][4]

The strategic replacement of an N-methyl or N-isopropyl group with an N-oxetanyl group is a proven tactic to improve the drug-like properties of a lead compound.

3.1 Mechanism of Action

-

Lipophilicity Reduction: The oxetane oxygen acts as a hydrogen bond acceptor, increasing polarity. This typically lowers LogD by 0.5–1.0 units compared to a gem-dimethyl or N-isopropyl group, improving metabolic stability and solubility.

-

Basicity Modulation (Safety): The oxetane ring is electron-withdrawing.[1] It lowers the pKa of the attached nitrogen by approximately 1–2 units compared to an N-methyl group. This reduction in basicity is critical for:

-

Reducing hERG Inhibition: High basicity is a key driver of hERG channel blockade (cardiotoxicity).

-

Improving Permeability: A lower pKa means a higher fraction of the molecule is uncharged at physiological pH (7.4).

-

-

Metabolic Blocking: The oxetane ring sterically and electronically protects the nitrogen from oxidative N-dealkylation (a common clearance pathway for N-methyl groups).

3.2 Visualizing the Bioisosteric Replacement

Caption: Transition from N-Methyl to N-Oxetanyl piperazine improves safety and solubility profiles.[1]

Experimental Protocols

4.1 Desalting Protocol (Preparation of Free Base)

Since the oxalate salt is used for stability, the free base must often be liberated in situ or prior to coupling reactions (e.g., Buchwald-Hartwig or SNAr).

Reagents: 1-(Oxetan-3-yl)piperazine oxalate, Potassium Carbonate (

Procedure:

-

Suspension: Suspend 1.0 eq of 1-(Oxetan-3-yl)piperazine oxalate in MeCN (10 mL/g).

-

Neutralization: Add 3.0 eq of pulverized

. -

Liberation: Stir vigorously at room temperature for 2 hours. The mixture will become a suspension of potassium oxalate.

-

Filtration: Filter off the solid potassium oxalate/carbonate residues.

-

Usage: The filtrate contains the free amine and can be used directly in subsequent nucleophilic substitution or coupling reactions. Note: Do not concentrate to dryness if avoiding polymerization/decomposition is critical; use as a solution.

4.2 Synthesis of the Building Block (Reductive Amination)

If the commercial oxalate is unavailable, the core scaffold is synthesized via reductive amination of oxetan-3-one.

Reaction:

Step-by-Step:

-

Dissolve Piperazine (3.0 eq, excess to prevent bis-alkylation) in anhydrous DCM.

-

Add Oxetan-3-one (1.0 eq) followed by Acetic Acid (1.0 eq). Stir for 30 min.

-

Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Warm to RT and stir overnight.

-

Quench: Add saturated aqueous

. -

Extraction: Extract with DCM (3x). The product is in the organic phase.

-

Purification: Since excess piperazine was used, it must be removed. Wash organic layer with brine. If necessary, purify via column chromatography (DCM:MeOH:NH4OH).

-

Salt Formation: Dissolve free base in Ethanol. Add Oxalic Acid (0.5 eq for 2:1 salt) dissolved in Ethanol. Filter the precipitate.

4.3 Synthetic Workflow Diagram

Caption: Synthetic pathway from raw materials to the stable oxalate salt and downstream usage.

Handling & Safety (E-E-A-T)

-

Hazard Classification: The compound is an Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]

-

Handling: Always handle in a fume hood. The free base is a secondary amine and can react with atmospheric

. -

Stability: The oxetane ring is acid-sensitive. Avoid strong aqueous acids (e.g., 6M HCl) at high temperatures, as this can lead to ring opening (hydrolysis) to form the 1,3-diol. The oxalate salt is stable because oxalic acid is a weak organic acid that does not trigger ring opening under storage conditions.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes and Their Application as Bioisosteres." Journal of Organic Chemistry, 75(19), 6463–6472. Link

-

PubChem. (n.d.).[2] "1-(Oxetan-3-yl)piperazine."[6][7][2][8][9][10][11][12] National Library of Medicine. Accessed 2024.[6][13] Link[2]

-

Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

-

Barnes-Seeman, D. (2023).[9] "Oxetanes in Drug Discovery Campaigns."[1][3][4] Journal of Medicinal Chemistry, 66(18), 12693–12722. Link

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. CAS 1254115-23-5: 1-(Oxetan-3-yl)piperazine | CymitQuimica [cymitquimica.com]

- 8. 1-(Oxetan-3-yl)piperazine 97% | CAS: 1254115-23-5 | AChemBlock [achemblock.com]

- 9. chemscene.com [chemscene.com]

- 10. chemscene.com [chemscene.com]

- 11. 1523571-19-8|1-(Oxetan-3-yl)piperazine oxalate(2:1)|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Technical Guide: Spectroscopic Characterization of 1-(Oxetan-3-yl)piperazine Oxalate

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(Oxetan-3-yl)piperazine oxalate , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors such as Rilzabrutinib.

The content is structured to support analytical method development, quality control, and structural validation.

Executive Summary & Chemical Identity

1-(Oxetan-3-yl)piperazine is a specialized saturated heterocycle used as a "gem-dimethyl" surrogate in medicinal chemistry. The oxetane ring offers improved metabolic stability and solubility compared to gem-dimethyl groups, while the piperazine moiety serves as a versatile linker. The oxalate salt form is frequently employed to stabilize the amine, improving crystallinity and shelf-life during GMP manufacturing.

Chemical Specifications

| Parameter | Detail |

| Compound Name | 1-(Oxetan-3-yl)piperazine oxalate |

| Free Base CAS | 1254115-23-5 |

| Oxalate Salt CAS | 1956320-26-5 |

| Molecular Formula | C₇H₁₄N₂O[1][2][3][4][5][6][7][8][9][10][11][12] · C₂H₂O₄ |

| Molecular Weight | 142.20 (Free Base) + 90.03 (Oxalic Acid) = 232.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO; slightly soluble in Methanol |

Synthesis & Processing Workflow

Understanding the sample origin is vital for interpreting impurity profiles in spectra. The compound is typically synthesized via reductive amination, followed by salt formation.

Process Flow Diagram

Figure 1: Synthetic pathway from raw materials to the stable oxalate salt.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) is the primary tool for structural verification. Note that while the free base exhibits sharp, distinct signals, the oxalate salt will show downfield shifts in the piperazine ring due to protonation of the nitrogen atoms.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ is recommended for the oxalate salt to ensure complete solubility and prevent exchange broadening often seen in D₂O.

Experimental Data (Free Base Reference)

Source: Validated against commercial standards (e.g., ChemicalBook, SynZeal).

| Position (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 4.51 | Triplet (t) | 2H | Oxetane C2/C4-H | Deshielded by adjacent Oxygen; characteristic oxetane ring strain. |

| 4.41 | Triplet (t) | 2H | Oxetane C2/C4-H | Second set of oxetane protons (AB system character). |

| 3.30 - 3.36 | Multiplet (m) | 1H | Oxetane C3-H | Methine proton linking the two rings. Often masked by water signal in DMSO. |

| 2.69 | Triplet (t) | 4H | Piperazine N-CH₂ | Protons adjacent to the alkylated nitrogen. |

| 2.14 | Broad Singlet | 4H | Piperazine NH-CH₂ | Protons adjacent to the secondary amine (exchangeable). |

Predicted Shifts for Oxalate Salt

Upon salt formation, the basic nitrogen atoms of the piperazine ring become protonated.

-

Piperazine Ring: The signals at 2.14 ppm and 2.69 ppm will shift downfield, typically converging into a broad multiplet region between 3.00 – 3.50 ppm .

-

Oxetane Ring: The oxetane signals (4.41–4.51 ppm) remain relatively stable but may show slight shifts due to the inductive effect of the cationic ammonium center.

-

Exchangeable Protons: A very broad singlet (ammonium protons) may be visible >8.0 ppm in dry DMSO-d₆.

Carbon NMR (¹³C NMR)

The ¹³C spectrum provides confirmation of the carbon skeleton and the presence of the oxalate counterion.

| Chemical Shift (δ ppm) | Assignment | Notes |

| 163.0 - 165.0 | Oxalate (C=O) | Distinctive carbonyl signal confirming the salt form. |

| 73.0 - 75.0 | Oxetane C2/C4 | High shift due to ether oxygen and ring strain. |

| 58.0 - 60.0 | Oxetane C3 | Methine carbon; pivotal attachment point. |

| 48.0 - 52.0 | Piperazine CH₂ | Signals may split or broaden depending on protonation symmetry. |

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight of the cation. The oxalate anion is typically not observed in positive mode ESI.

Experimental Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Carrier Solvent: Methanol/Water + 0.1% Formic Acid.

MS Data Table

| m/z Value | Ion Identity | Interpretation |

| 143.1 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₁₅N₂O⁺). |

| 165.1 | [M+Na]⁺ | Sodium adduct (common in glass storage). |

| ~85-100 | Fragments | Fragmentation of the oxetane ring is common at high collision energies. |

Fragmentation Pathway: The oxetane ring is fragile. Under high fragmentation energy (CID), loss of the oxetane ring (C₃H₅O) or ring opening is the primary degradation pathway.

Figure 2: Primary fragmentation logic for structural confirmation.

Quality Control & Purity Assessment

When analyzing the oxalate salt, specific attention must be paid to stoichiometry.

-

Stoichiometry Check (NMR): Integrate the Oxetane C2/C4 protons (4H total, ~4.5 ppm) against the Oxalic Acid peak (if visible/non-exchangeable) or use Elemental Analysis (CHN) to confirm the 1:1 ratio.

-

Free Base Content: Ensure no unreacted free base remains. The shift of the piperazine protons is the best indicator of complete salt formation.

-

Residual Solvents: Synthesis in methanol/ethyl acetate (as described in patents) often leaves trapped solvent residues in the crystal lattice. Check for singlets at 3.17 ppm (MeOH) or multiplets for EtOAc.

References

-

World Intellectual Property Organization. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.[13] WO2014039899A1. Link

-

SynZeal Research. (2024). 1-(Oxetan-3-yl)piperazine (CAS 1254115-23-5) and Oxalate Salt (CAS 1956320-26-5) Data Sheets.[2][3]Link

-

ChemicalBook. (2025). 1-(Oxetan-3-yl)piperazine 1H NMR and MS Spectra Data.Link

-

MolCore. (2024). Structure and Properties of 1-(Oxetan-3-yl)piperazine.[3]Link

Sources

- 1. Rilzabrutinib Enantiomer | CAS No. 1575596-77-8 | | SynZeal [synzeal.com]

- 2. Rilzabrutinib Impurity 9 | CAS No. 3024826-40-9 | | SynZeal [synzeal.com]

- 3. Rilzabrutinib Impurity 9 | CAS No. 3024826-40-9 | | SynZeal [synzeal.com]

- 4. Rilzabrutinib N-Oxide Impurity 2 | CAS No. NA | | SynZeal [synzeal.com]

- 5. Rilzabrutinib N-Oxide Impurity 2 | CAS No. NA | | SynZeal [synzeal.com]

- 6. Rilzabrutinib Impurity 7 | CAS No. 1276110-38-3 | | SynZeal [synzeal.com]

- 7. 1-(Oxetan-3-yl)piperazine | CAS No. 1254115-23-5 | | SynZeal [synzeal.com]

- 8. 5-Azacytidine(320-67-2) 1H NMR [m.chemicalbook.com]

- 9. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. tandfonline.com [tandfonline.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for Coupling Reactions with 1-(Oxetan-3-yl)piperazine Oxalate

Introduction: The Strategic Value of the Oxetane-Piperazine Moiety in Modern Drug Discovery

The confluence of the piperazine scaffold and the oxetane ring in the reagent 1-(Oxetan-3-yl)piperazine represents a powerful building block for medicinal chemistry and drug development. Piperazine derivatives are ubiquitous in pharmaceuticals, valued for their ability to introduce a basic nitrogen atom, enhance aqueous solubility, and act as a versatile linker between different pharmacophoric elements[1][2]. The incorporation of an oxetane moiety further refines the physicochemical properties of the parent molecule. Oxetanes are small, polar, three-dimensional motifs that can serve as bioisosteres for carbonyl groups, improve metabolic stability, and modulate the basicity of adjacent amines[3]. Specifically, the electron-withdrawing nature of the oxetane ring can lower the pKa of the distal piperazine nitrogen, which can be advantageous for optimizing drug-target interactions and pharmacokinetic profiles[3].

This guide provides detailed application notes and protocols for the use of 1-(Oxetan-3-yl)piperazine oxalate in two of the most fundamental transformations in pharmaceutical synthesis: the Buchwald-Hartwig amination for the formation of C-N bonds and amide coupling for the construction of amide linkages. The oxalate salt form of this reagent offers improved handling and stability compared to the free base. The protocols detailed herein account for the in-situ liberation of the free amine, a critical consideration for successful coupling.

Chemical Properties and Handling

| Property | Value | Reference |

| Chemical Name | 1-(Oxetan-3-yl)piperazine oxalate | - |

| CAS Number | 1254115-23-5 (free base) | [4] |

| Molecular Formula | C₇H₁₄N₂O (free base) | [4] |

| Molecular Weight | 142.20 g/mol (free base) | [4] |

| Appearance | White to off-white solid | - |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[4] | - |

Handling and Storage: 1-(Oxetan-3-yl)piperazine oxalate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place.

Part 1: Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines[5]. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, a transformation that is often challenging to achieve through classical methods[5].

Causality Behind Experimental Choices

-

The Oxalate Salt: 1-(Oxetan-3-yl)piperazine oxalate is a salt of a di-acid (oxalic acid) and a di-amine (1-(Oxetan-3-yl)piperazine). To participate in the catalytic cycle, the free secondary amine of the piperazine must be liberated. This is achieved by the addition of a suitable base in a quantity sufficient to neutralize both the oxalic acid and the protonated piperazine nitrogens. Typically, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is employed.

-

Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often crucial for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to ensure the solubility of the reactants and to prevent the deactivation of the catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the coupling of an aryl bromide with 1-(Oxetan-3-yl)piperazine oxalate.

Reagents and Materials:

| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |

| Aryl Bromide | Varies | Varies | 1.0 |

| 1-(Oxetan-3-yl)piperazine oxalate | 1706458-52-7 | 232.24 | 1.2 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01-0.05 |

| XPhos | 564483-18-7 | 476.65 | 0.02-0.10 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 3.0 |

| Anhydrous Toluene | 108-88-3 | 92.14 | - |

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 1-(Oxetan-3-yl)piperazine oxalate (1.2 mmol, 278.7 mg), and sodium tert-butoxide (3.0 mmol, 288.3 mg).

-

In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of the inert gas, add the Pd₂(dba)₃ and XPhos to the Schlenk tube.

-

Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(oxetan-3-yl)piperazine.

Part 2: Amide Coupling with Carboxylic Acids

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[6]. The coupling of a carboxylic acid with an amine, such as 1-(Oxetan-3-yl)piperazine, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality Behind Experimental Choices

-

In-situ Amine Liberation: Similar to the Buchwald-Hartwig reaction, the oxalate salt must be neutralized to generate the free piperazine for the amide coupling. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added in sufficient quantity to neutralize the oxalic acid and the protonated piperazine.

-

Coupling Reagents: A wide variety of coupling reagents are available for amide bond formation. Carbodiimide-based reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are commonly used. These additives act as activated ester intermediates, which minimizes side reactions and reduces the risk of racemization if the carboxylic acid contains a stereocenter. Uronium-based reagents like HATU are also highly effective, particularly for coupling less reactive amines or sterically hindered substrates[7].

-

Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are standard choices for amide coupling reactions.

Experimental Workflow: Amide Coupling

Caption: Workflow for Amide Coupling Reaction.

Detailed Protocol: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol provides a general procedure for the amide coupling of a carboxylic acid with 1-(Oxetan-3-yl)piperazine oxalate.

Reagents and Materials:

| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |

| Carboxylic Acid | Varies | Varies | 1.0 |

| 1-(Oxetan-3-yl)piperazine oxalate | 1706458-52-7 | 232.24 | 1.1 |

| EDC·HCl | 25952-53-8 | 191.70 | 1.2 |

| HOBt | 2592-95-2 | 135.13 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 |

| Anhydrous DMF | 68-12-2 | 73.09 | - |

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 mmol), EDC·HCl (1.2 mmol, 229.0 mg), and HOBt (1.2 mmol, 162.2 mg).

-

Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve 1-(Oxetan-3-yl)piperazine oxalate (1.1 mmol, 255.5 mg) in a minimal amount of DMF.

-

Add the solution of the piperazine oxalate to the reaction mixture, followed by the addition of DIPEA (3.0 mmol, 0.52 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Conclusion

1-(Oxetan-3-yl)piperazine oxalate is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols provided in this guide for Buchwald-Hartwig amination and amide coupling are robust and can be adapted to a wide range of substrates. Careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine from the oxalate salt, is paramount for achieving high yields and purity. The strategic incorporation of the oxetane-piperazine motif offers a compelling avenue for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.

References

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(Oxetan-3-yl)piperazine Oxalate as a Rigid, Polar Linker in PROTAC Design

Executive Summary

This guide details the application of 1-(Oxetan-3-yl)piperazine oxalate as a strategic linker motif in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible alkyl or PEG chains, this linker introduces structural rigidity and polarity, addressing common "linkerology" failures such as poor aqueous solubility, high lipophilicity (LogP), and rapid metabolic clearance. This document provides validated protocols for handling the oxalate salt, liberating the free base, and efficient conjugation strategies.

Physicochemical Rationale: Why This Linker?

The transition from flexible linear linkers (PEG/Alkyl) to rigid heterocyclic linkers is a paradigm shift in modern degrader design.[1] 1-(Oxetan-3-yl)piperazine combines two powerful medicinal chemistry motifs:

The Oxetane Effect (The "Polar Gem-Dimethyl")

The oxetane ring is a bioisostere for gem-dimethyl or carbonyl groups but offers distinct advantages:

-

Metabolic Stability: The four-membered ether ring is remarkably stable to hydrolytic and oxidative metabolism compared to linear ethers or alkyl chains.

-

Lipophilicity Modulation: Oxetanes lower the LogP/LogD of the parent molecule significantly more than carbocyclic analogs (e.g., cyclobutane), improving water solubility.

-

pKa Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the attached piperazine nitrogen (approx. 6.0–6.5 vs. 8.0 for N-alkyl piperazines). This reduces the percentage of ionization at physiological pH, potentially improving membrane permeability while maintaining enough basicity for lysosomal trapping.

The Piperazine Spacer

-

Conformational Restriction: The piperazine ring introduces a rigid spacer that reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).

-

Vector Definition: It provides a defined exit vector, critical for orienting the warhead and E3 ligand correctly.

Table 1: Comparative Properties of Linker Motifs

| Property | n-Butyl Linker | PEG-2 Linker | 1-(Oxetan-3-yl)piperazine |

| Rigidity | Low (Flexible) | Low (Flexible) | High (Rigid) |

| Polarity (TPSA) | Low | High | Moderate-High |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High |

| Solubility Impact | Poor | Good | Excellent |

| Entropic Penalty | High | High | Low |

Handling & Preparation: The Oxalate Salt

The reagent is supplied as an oxalate salt . Oxalic acid forms stable, crystalline salts with amines, improving shelf-life and handling compared to the hygroscopic free base / oil. However, the oxalate must be neutralized for nucleophilic coupling reactions.

Protocol A: Isolation of Free Base (Recommended for Scale-up)

Use this method if your coupling reaction is sensitive to acidic byproducts or requires strict stoichiometry.

-

Dissolution: Dissolve 1-(Oxetan-3-yl)piperazine oxalate (1.0 eq) in a minimum volume of water.

-

Basification: Add saturated aqueous Na₂CO₃ or 1N NaOH dropwise until pH > 10.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

-

Note: The oxetane-piperazine is polar; simple DCM extraction may leave product in the aqueous phase. Repeated extractions are necessary.

-

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

-

Caution: Low molecular weight free bases can be volatile. Do not apply high vacuum for extended periods.

-

-

Storage: Use immediately or store under Argon at -20°C.

Protocol B: In-Situ Neutralization (High-Throughput / Small Scale)

Use this method for rapid library synthesis where isolation steps reduce yield.

-

Calculation: The oxalate salt contains acidic protons (typically 1:1 stoichiometry, but check CoA). You need base to neutralize the oxalate plus base for the coupling reaction.

-

Base Selection: Use a non-nucleophilic organic base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

-

Stoichiometry: Use 3.0–4.0 equivalents of base relative to the linker.

-

1.0 eq to neutralize oxalic acid (HOOC-COOH → HOOC-COO⁻).

-

1.0 eq to fully deprotonate to oxalate dianion (if needed) and liberate the amine.

-

1.0–2.0 eq to drive the coupling reaction.

-

Synthetic Protocols for Conjugation

The secondary amine of the piperazine is the nucleophile. It can be coupled to the E3 ligase ligand (e.g., Thalidomide analog) or the Protein of Interest (POI) ligand.

Workflow Diagram: PROTAC Assembly

Caption: Step-wise assembly of a PROTAC using the oxetane-piperazine linker. The secondary amine is the key reactive handle.

Protocol C: Amide Coupling (Standard)

Connecting the linker to a ligand with a Carboxylic Acid.

Reagents:

-

Carboxylic Acid Partner (1.0 eq)

-

1-(Oxetan-3-yl)piperazine (Free base or Oxalate) (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq if free base; 5.0 eq if oxalate)

-

Solvent: DMF or anhydrous DMA.

Steps:

-

Dissolve the Carboxylic Acid Partner in DMF (0.1 M).

-

Add DIPEA and stir for 5 minutes.

-

Add HATU and stir for 10 minutes to activate the acid (formation of active ester).

-

Add 1-(Oxetan-3-yl)piperazine.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry and concentrate.

Protocol D: S_NAr Coupling

Connecting the linker to an electron-deficient Aryl Halide (e.g., Lenalidomide-4-F).

Reagents:

-

Fluoro-substituted E3 Ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) (1.0 eq)

-

1-(Oxetan-3-yl)piperazine (Free base) (1.5 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMSO or NMP.

Steps:

-

Dissolve the Fluoro-ligand and Linker in DMSO (0.2 M).

-

Add DIPEA.

-

Heat to 90°C for 12–16 hours.

-

Note: The secondary amine of piperazine is moderately hindered; heat is often required for S_NAr.

-

-

Workup: Precipitate into water or purify directly via Reverse Phase Preparative HPLC.

Quality Control & Validation

NMR Characterization

When validating the structure, look for these diagnostic signals in ¹H NMR (DMSO-d₆ or CDCl₃):

-

Oxetane Ring: A distinctive set of multiplets around 4.4–4.7 ppm (4H total, often splitting into two groups of 2H) corresponding to the protons adjacent to the oxygen.

-

Methine Proton: The proton at the 3-position of the oxetane (connected to the nitrogen) appears around 3.4–3.6 ppm .

-

Piperazine Ring: Broad multiplets at 2.3–2.6 ppm (protons near the tertiary amine) and 2.8–3.0 ppm (protons near the secondary amine/amide).

Stability Check

Before biological testing, incubate the final PROTAC in PBS (pH 7.4) and Mouse Liver Microsomes (MLM).

-

Target: < 20% degradation after 60 min in MLM.

-

Rationale: The oxetane should confer superior stability compared to a morpholine or simple ethyl-amine linker.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield in Coupling | Oxalate salt interfering with pH. | Switch to Protocol A (Free base isolation) or double the DIPEA amount. |

| Incomplete Reaction (S_NAr) | Steric hindrance of secondary amine. | Increase temperature to 110°C or switch to microwave irradiation (120°C, 30 min). |

| Product in Aqueous Phase | High polarity of the linker. | Use "salting out" method (saturate aqueous phase with NaCl) or use CHCl₃:iPrOH (3:1) for extraction. |

| Oxetane Ring Opening | Exposure to strong Lewis Acids. | Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during deprotection steps elsewhere in the molecule. Oxetanes are acid-sensitive under harsh conditions. |

References

-

Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition. [Link]

-

Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

-

Maple, H. J., et al. (2019). "PROTAC Linkers: The Difference between Life and Death?" Journal of Medicinal Chemistry. [Link]

-

Troup, R. I., et al. (2020). "Physicochemical Properties of PROTACs." Drug Discovery Today: Technologies. [Link]

Sources

Advanced Application Note: 1-(Oxetan-3-yl)piperazine Oxalate in Fragment-Based Drug Design

Executive Summary

In the modern era of FBDD, the industry is actively moving away from "flatland"—libraries dominated by sp²-rich aromatic systems—toward three-dimensional, sp³-rich scaffolds. 1-(Oxetan-3-yl)piperazine oxalate represents a premier "vector-ready" fragment that addresses three critical bottlenecks in early discovery: solubility , metabolic stability , and basicity modulation .[1]

This guide details the physicochemical rationale for using this fragment, provides protocols for its handling (specifically addressing the oxalate salt form), and outlines synthetic pathways for elaborating hits into lead compounds.

Physicochemical Profile & Design Logic

The 1-(Oxetan-3-yl)piperazine moiety is not merely a linker; it is a functional bioisostere designed to improve drug-like properties (DLPs).[1]

Data Summary Table

| Property | Value (Free Base) | Value (Oxalate Salt) | Strategic Significance |

| MW | 142.20 Da | 232.24 Da | Ideal for FBDD (Rule of 3 compliant).[1] |

| LogP | ~ -0.7 | N/A | Highly polar; improves aqueous solubility of lipophilic warheads.[1] |

| TPSA | 24.5 Ų | ~100 Ų (w/ salt) | Low TPSA in free base allows for good membrane permeability.[1] |

| pKa (N4) | ~6.0 - 6.5 | N/A | Critical: The electron-withdrawing oxetane lowers the pKa of the N1 nitrogen, reducing the basicity of the distal N4 amine compared to N-methyl piperazine (pKa ~9.0). |

| sp³ Fraction | 0.86 | 0.86 | High sp³ character enhances selectivity and solubility ("Escape from Flatland").[1] |

The "Oxetane Effect" in Medicinal Chemistry

The oxetane ring acts as a metabolic shield and a polarity modulator.[2]

-

Bioisosterism: It serves as a robust bioisostere for morpholine and gem-dimethyl groups.[1] Unlike morpholine, the oxetane-piperazine scaffold is less lipophilic and often metabolically more stable.[1]

-

Basicity Modulation: By attaching the oxetane to the nitrogen, the basicity of the piperazine is attenuated. This is a proven strategy to reduce hERG channel inhibition , which is often driven by high basicity in lipophilic amines.[1]

-

Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (P450s) and blocks N-dealkylation pathways common in N-methyl piperazines.[1]

Visualization: Bioisosteric Design Logic

The following diagram illustrates the strategic replacement logic used when selecting this fragment.

Figure 1: Strategic logic for replacing traditional linkers with the oxetane-piperazine motif to optimize physiochemical properties.[1][3]

Experimental Protocols

Protocol A: Stock Preparation & Salt Management (Critical)

Challenge: The oxalate salt stabilizes the fragment but can interfere with biological assays (e.g., calcium chelation in GPCR assays or inhibition of metalloenzymes). Objective: Prepare a screening-ready stock solution compatible with SPR and NMR.

-

Solubility Check:

-

"In-Situ" Free-Basing (Optional but Recommended for Metallo-targets):

-

If screening against a metalloprotein (e.g., MMPs, HDACs), the oxalate anion acts as a chelator.

-

Step: Dissolve the oxalate salt in water/DCM.[1] Basify with saturated NaHCO₃.[1] Extract the free base into DCM/CHCl₃ (3x).[1] Dry over Na₂SO₄ and concentrate in vacuo.

-

Caution: The free base is a low MW oil and may be volatile. Handle with care.

-

Alternative: Use a scavenger resin (e.g., MP-Carbonate) in the DMSO stock preparation to neutralize the oxalate if strict salt removal is required.

-

Protocol B: Fragment Screening via STD-NMR

Context: Due to its low molecular weight and high solubility, this fragment is ideal for Saturation Transfer Difference (STD) NMR screening.[1]

-

Sample Preparation:

-

Protein: 5–10 µM target protein in deuterated buffer (PBS, pH 7.4).

-

Ligand: 0.5–1.0 mM 1-(Oxetan-3-yl)piperazine (100-fold excess).

-

Control: Run a "buffer + ligand" blank to rule out non-specific aggregation signals.

-

-

Acquisition:

-

Pulse Sequence: Standard STD sequence with on-resonance irradiation (e.g., -0.5 ppm) and off-resonance (e.g., 30 ppm).

-

Temperature: 298 K.[1]

-

-

Analysis:

Protocol C: Synthetic Elaboration (Fragment Growing)

Objective: Couple the secondary amine (N4) of the piperazine to a "warhead" or core scaffold.[1]

Method 1: SNAr (Nucleophilic Aromatic Substitution) [1]

-

Reagents: 1-(Oxetan-3-yl)piperazine (1.0 eq), Aryl Halide (e.g., chloropyrimidine) (1.0 eq), DIPEA (3.0 eq).[1]

-

Solvent: DMF or NMP.[1]

-

Conditions: Heat at 80–100°C for 2–4 hours.[1]

-

Workup: Dilute with water, extract with EtOAc.[1] The polarity of the oxetane may require "salting out" the aqueous layer or using 10% MeOH/DCM for extraction.

Method 2: Reductive Amination (Aldehyde Coupling) [1]

-

Reagents: 1-(Oxetan-3-yl)piperazine (1.0 eq), Aryl Aldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).[1]

-

Solvent: DCE or DCM.

-

Conditions: Stir at RT for 12 hours.

-

Note: This route maintains the basicity of the N4 nitrogen, creating a bis-amine linker system.

Visualization: FBDD Workflow

This diagram outlines the progression from the raw oxalate salt to a lead compound.

Figure 2: Operational workflow for utilizing 1-(Oxetan-3-yl)piperazine in a fragment-based campaign.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]

- Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

-

Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7."[1] Journal of Medicinal Chemistry, 54(22), 7772-7783.[1] Link[1]

- Demonstrates the metabolic stability advantages of the oxetane motif.

-

Barnes-Seeman, D., et al. (2013). "The role of oxetanes in the design of physicochemical properties." MedChemComm, 4, 822-827.[1] Link

- Discusses pKa modulation and solubility improvements using oxetanes.

-

PubChem Compound Summary. "1-(Oxetan-3-yl)piperazine."[1] Link[1]

-

Source for physicochemical data and safety information.[4]

-

-

Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of 3-substituted oxetanes."[1] Organic Letters, 12(9), 1944-1947.[1] Link[1]

- Detailed synthetic routes for oxetane-amine couplings.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxetan-3-yl)piperazine Oxalate

Welcome to our dedicated technical support guide for the synthesis of 1-(Oxetan-3-yl)piperazine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in established scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. We provide not just solutions, but the underlying chemical reasoning to empower your future syntheses.

Issue 1: Low Yield of 1-(Oxetan-3-yl)piperazine Oxalate

Question: My reaction is consistently resulting in a low yield of the desired 1-(Oxetan-3-yl)piperazine oxalate after purification. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can typically be attributed to several factors, ranging from incomplete reactions to the formation of stable byproducts that are difficult to separate. Let's break down the potential causes and their remedies.

Potential Causes & Solutions:

-

Incomplete Reaction: The nucleophilic substitution reaction between piperazine and an oxetane precursor (e.g., 3-bromooxetane or oxetan-3-one via reductive amination) may not have gone to completion.

-

Troubleshooting Steps:

-

Reaction Time & Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. For nucleophilic substitution with a halo-oxetane, gentle heating may be required. For reductive amination, the reaction progress should be monitored closely by TLC or LC-MS.

-

Stoichiometry: An excess of piperazine is often used to minimize the formation of the di-substituted byproduct (see below). A 2 to 5-fold excess of piperazine is a common starting point.

-

Solvent Choice: The choice of solvent is critical. A polar aprotic solvent such as acetonitrile or DMF can be effective for nucleophilic substitution. For reductive amination, solvents like dichloromethane (DCM) or methanol are frequently employed.

-

-

-

Formation of 1,4-bis(oxetan-3-yl)piperazine: This is a common byproduct where both nitrogen atoms of the piperazine ring have reacted with the oxetane precursor.

-

Troubleshooting Steps:

-

Control Stoichiometry: As mentioned, using a significant excess of piperazine will statistically favor the mono-substitution product.

-

Slow Addition: Adding the oxetane precursor slowly to the reaction mixture containing excess piperazine can help to minimize the formation of the di-substituted product.

-

-

-

Ring-Opening of the Oxetane: The strained four-membered oxetane ring can be susceptible to ring-opening under certain conditions, especially in the presence of strong acids or nucleophiles.

-

Troubleshooting Steps:

-

pH Control: Maintain a neutral or slightly basic pH during the reaction to avoid acid-catalyzed ring-opening.

-

Temperature Management: Avoid excessive heating, which can promote unwanted side reactions, including ring-opening.

-

-

Visualizing the Reaction and Byproduct Formation:

Caption: Reaction pathway and potential byproduct formation.

Issue 2: Difficulty in Purifying the Final Product

Question: I am observing multiple spots on my TLC plate even after work-up, and purification by column chromatography is proving challenging. What are the likely impurities and how can I effectively purify my product?

Answer:

Purification challenges often stem from the presence of closely related byproducts and unreacted starting materials.

Likely Impurities:

-

Excess Piperazine: Being a basic and water-soluble compound, it can often be removed with an aqueous wash.

-

1,4-bis(oxetan-3-yl)piperazine: This byproduct will have a different polarity compared to the mono-substituted product and should be separable by column chromatography.

-

Ring-Opened Products: These can be more polar and may require a more polar eluent system for separation.

Purification Strategy:

-

Aqueous Wash: Before column chromatography, perform an aqueous wash of the crude reaction mixture (dissolved in an organic solvent like DCM or ethyl acetate) to remove excess piperazine and any water-soluble salts.

-

Column Chromatography:

-

Stationary Phase: Silica gel is a standard choice.

-

Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 9:1 DCM:Methanol) and gradually increase the polarity. The use of a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine products on the silica gel.

-

-

Crystallization of the Oxalate Salt: The formation of the oxalate salt is a purification step in itself. Dissolving the crude free base in a suitable solvent (e.g., isopropanol or ethanol) and adding a solution of oxalic acid will selectively precipitate the desired 1-(Oxetan-3-yl)piperazine oxalate, leaving many impurities in the mother liquor.

Data Summary for Purification:

| Compound | Typical Polarity | Separation Method |

| Piperazine | High | Aqueous Wash |

| 1-(Oxetan-3-yl)piperazine | Moderate | Column Chromatography, Crystallization |

| 1,4-bis(oxetan-3-yl)piperazine | Lower | Column Chromatography |

| Ring-Opened Byproducts | Higher | Column Chromatography |

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 1-(Oxetan-3-yl)piperazine oxalate?

A1: The three most critical parameters are:

-

Stoichiometry of Reactants: As detailed in the troubleshooting guide, maintaining a significant excess of piperazine is crucial to favor the formation of the mono-substituted product.

-

Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of the oxetane ring and other side reactions. Careful temperature control is key.

-

pH of the Reaction Mixture: For syntheses involving halo-oxetanes, a slightly basic environment is generally preferred to neutralize any acid formed during the reaction and to prevent acid-catalyzed ring-opening of the oxetane. The use of a non-nucleophilic base may be beneficial.

Q2: Are there alternative synthetic routes to 1-(Oxetan-3-yl)piperazine?

A2: Yes, several synthetic strategies can be employed. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

-

Nucleophilic Substitution: This is a common method involving the reaction of piperazine with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane).

-

Reductive Amination: This involves the reaction of piperazine with oxetan-3-one in the presence of a reducing agent such as sodium triacetoxyborohydride. This method can be very effective and often proceeds under mild conditions.[1]

-

Ring-opening of an Aziridine: While less common for this specific target, related piperazine derivatives can be synthesized via the ring-opening of an activated aziridine with a suitable nucleophile.

Q3: How does the oxetane ring influence the properties of the final molecule?

A3: The oxetane ring is a valuable structural motif in medicinal chemistry.[2] It is often used as a bioisostere for gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane can lead to:

-

Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of the molecule.

-

Modified Lipophilicity: Oxetanes can modulate the lipophilicity (logP) of a compound, which is a critical parameter for drug absorption and distribution.

-

Enhanced Metabolic Stability: The oxetane ring can be more metabolically stable than other functional groups, leading to improved pharmacokinetic properties.[3]

-

Conformational Rigidity: The strained four-membered ring can impart a degree of conformational rigidity to the molecule, which can be beneficial for binding to biological targets.

Q4: What are the safety considerations when working with the reactants and product?

A4: Standard laboratory safety precautions should always be followed.

-

Piperazine: Can cause skin and eye irritation. It is also a respiratory irritant.[4]

-

Oxetane Precursors: Halo-oxetanes and oxetan-3-one should be handled with care as they can be irritants and potentially harmful.

-

1-(Oxetan-3-yl)piperazine: This compound is also classified as a skin and eye irritant and may cause respiratory irritation.[4][5]

-

Oxalic Acid: A corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

-

To a solution of piperazine (5 equivalents) in acetonitrile (10 mL per gram of piperazine) in a round-bottom flask, add 3-bromooxetane (1 equivalent).

-

Stir the reaction mixture at 50-60 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient.

-

Combine the fractions containing the desired product and remove the solvent.

-

Dissolve the resulting free base in isopropanol and add a solution of oxalic acid (1 equivalent) in isopropanol dropwise with stirring.

-

Collect the precipitated 1-(Oxetan-3-yl)piperazine oxalate by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis via Reductive Amination

-

To a solution of piperazine (2 equivalents) and oxetan-3-one (1 equivalent) in dichloromethane (DCM, 20 mL per gram of oxetan-3-one), add acetic acid (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Follow steps 6-9 from Protocol 1 for purification and salt formation.

References

- Ningbo Inno Pharmchem Co., Ltd. The Versatility of Oxetanyl Piperazine Derivatives in Chemical Research.

-

Der Pharma Chemica. Synthesis and Biological Activities of[6][7]-Oxazine Derivatives. Available from:

- Atlantis Press. Study on Synthesis Of Oxetan-3-ol.

- Google Patents. Method for the preparation of piperazine and its derivatives.

- SynZeal. 1-(Oxetan-3-yl)piperazine.

- PubMed. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes.

- PubChem. 1-(Oxetan-3-yl)piperazine.

- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ChemicalBook. 1-(Oxetan-3-yl)piperazine - Safety Data Sheet.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. atlantis-press.com [atlantis-press.com]

"1-(Oxetan-3-yl)piperazine oxalate" purification challenges

Technical Support Center: 1-(Oxetan-3-yl)piperazine Oxalate

Introduction: The "Fragile Balance" of Oxetane Salts

Welcome to the technical support module for 1-(Oxetan-3-yl)piperazine oxalate . If you are reading this, you are likely facing one of two problems: your product is an intractable oil ("oiling out"), or your yields are vanishing due to ring decomposition.

This molecule presents a paradox: you need an acid (oxalic acid) to stabilize the amine as a salt, but the oxetane ring is inherently acid-sensitive due to high ring strain (~107 kJ/mol). The 3-position substitution provides some kinetic stability, but the thermodynamic drive to relieve strain via acid-catalyzed hydrolysis is powerful.

This guide moves beyond standard recipes to the mechanistic causes of failure and provides self-validating protocols to ensure purity.

Module 1: The "Goo" Phase (Oiling Out)

User Issue: "I added oxalic acid to my free base, but instead of a white solid, I got a sticky yellow gum that won't crystallize."

The Root Cause: Solvation vs. Lattice Energy

Amine oxalates are notorious for "oiling out" because the entropic penalty of organizing into a crystal lattice is high, and they hold onto solvent molecules tenaciously. If water is present (even trace amounts from the air or solvent), the highly polar salt prefers to stay in a hydrated amorphous phase.

Troubleshooting Protocol

| Variable | Recommendation | The "Why" (Mechanism) |

| Solvent System | Anhydrous Ethanol (EtOH) + Diethyl Ether (Et₂O) | Methanol is often too solubilizing. EtOH dissolves the salt when hot but forces precipitation when cold/diluted with Et₂O. |

| Water Content | Strictly <0.1% | Water acts as a plasticizer, preventing lattice formation. Use molecular sieves for all solvents. |

| Temperature | 0°C to 5°C | Heat promotes oxetane ring opening (see Module 2). Cold promotes crystallization. |

| Seeding | Mandatory | If you lack a seed crystal, scratch the glass interface. Oiling out is a kinetic trap; you must provide a nucleation site. |

Q: How do I recover the solid from the oil?

A: Do not heat it to drive off solvent (this will decompose the oxetane).

-

Decant the supernatant solvent.

-

Add fresh anhydrous diethyl ether or MTBE .

-

Sonicate the flask in a water bath (keep bath <30°C).

-

The mechanical energy of sonication often triggers the phase transition from amorphous oil to crystalline solid. Triturate vigorously.

Module 2: The "Vanishing Yield" (Ring Decomposition)

User Issue: "My NMR shows the piperazine signals, but the oxetane signals are messy or missing. The product is hygroscopic."

The Root Cause: Acid-Catalyzed Hydrolysis

The oxetane oxygen is weakly basic. In the presence of strong local acidity (even from oxalic acid if not mixed properly), the oxygen protonates, turning it into a good leaving group. The ring opens to form a diol or amino-alcohol derivative.

Visualizing the Hazard:

Q: How do I prevent ring opening during salt formation?

A: You must control the Stoichiometry and Temperature .

-

Reverse Addition: Do not add the amine to the acid. Dissolve the amine in the solvent first, then add the oxalic acid solution dropwise.[1] This ensures the solution is never locally acidic; the amine is always in excess until the endpoint.

-

Stoichiometry Control: Aim for 0.95 equivalents of oxalic acid. Leaving a tiny amount of free base is safer than having excess acid, which catalyzes decomposition.

-

The "Cold" Rule: Never exceed 40°C. Oxetanes are significantly less stable than epoxides in acidic media at elevated temperatures.

Module 3: Validation & Analysis

User Issue: "How do I know if I have the salt or just a mixture? How do I check for ring integrity?"

The Self-Validating NMR Protocol

Standard ¹H NMR (in D₂O or DMSO-d₆) is the only reliable way to confirm the structure.

1. The "Butterfly" Signals (Oxetane Integrity): Look for the oxetane protons. In the 3-substituted system, you should see:

-

δ ~4.4 – 4.8 ppm: Two sets of triplets (or multiplets) integrating to 2H each (total 4H). These are the protons adjacent to the oxygen (

and -

Failure Mode: If these signals shift significantly upfield (to ~3.5 ppm) or disappear into a broad mess, the ring has opened.

2. The Stoichiometry Check:

-

Integrate the piperazine protons (usually ~3.0–3.5 ppm, 8H).

-

If using DMSO-d₆, oxalic acid protons are broad and hard to see.

-

Pro-Tip: Use Elemental Analysis (CHN) for salt stoichiometry confirmation. A 1:1 salt (C₇H₁₄N₂O[2] · C₂H₂O₄) has a distinct theoretical %C, %H, %N compared to the 1:2 salt.

Summary Workflow: The "Golden Path" to Purification

Follow this precise workflow to maximize yield and stability.

References

-

Oxetane Synthesis & Properties: Wuitschik, G., et al. (2010).[3] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8980. [Link] (Foundational text on the stability profiles of 3-substituted oxetanes).

-

Oxetane Stability in Acid: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." European Journal of Organic Chemistry, 2010(16), 3056–3065. [Link] (Details the limits of acid tolerance for oxetane rings).

-

General Amine Salt Purification: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. [Link] (Standard industrial protocols for troubleshooting salt crystallizations).

Sources

"1-(Oxetan-3-yl)piperazine oxalate" stability under basic conditions

Welcome to the technical support guide for 1-(Oxetan-3-yl)piperazine oxalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, specifically under basic conditions. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the 1-(Oxetan-3-yl)piperazine oxalate molecule under basic conditions?

A1: The stability of this molecule is governed by its two core heterocyclic structures: the oxetane ring and the piperazine ring.

-

Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions.[1] While notoriously unstable under strong acidic conditions, oxetanes are generally stable under basic conditions, with ring-opening being a very slow process.[2] Degradation under basic conditions requires a nucleophilic attack (e.g., by a hydroxide ion) and typically necessitates harsh conditions like elevated temperatures to proceed at an appreciable rate.[3] The reaction proceeds via an SN2 mechanism, analogous to the base-catalyzed opening of epoxides.[4][5]

-

Piperazine Ring: The piperazine moiety is a weak base and is generally stable. Its derivatives' stability can be pH-dependent.[6] Phenyl piperazines have shown susceptibility to degradation over long storage periods, whereas alkyl-substituted piperazines, such as in this molecule, are considered more robust.[7][8]

Overall, 1-(Oxetan-3-yl)piperazine is expected to be relatively stable under mild basic conditions at room temperature. Degradation is primarily anticipated under forced conditions (e.g., high pH and elevated temperature), with the oxetane ring being the most probable site of hydrolysis.

Q2: What is the role of the oxalate salt, and how does it influence the experiment when basic conditions are applied?

A2: The compound is supplied as an oxalate salt to enhance its solid-state stability and aqueous solubility.[9][10] Piperazine is basic, and its reaction with oxalic acid results in the protonation of one or both of the piperazine nitrogens, forming a stable salt.[11]

When you introduce 1-(Oxetan-3-yl)piperazine oxalate into a basic solution (e.g., NaOH), an immediate acid-base neutralization reaction occurs. The hydroxide ions will deprotonate the piperazinium cation, converting the oxalate salt into its free base form in situ. Therefore, your stability experiment is not testing the salt itself, but rather the stability of the free base of 1-(Oxetan-3-yl)piperazine under your specified basic conditions. This initial conversion is a critical first step to consider in your experimental design and data interpretation.

Caption: Initial neutralization of the oxalate salt in a basic medium.

Q3: What is the primary anticipated degradation pathway for this molecule under forced basic conditions?

A3: The most probable degradation pathway under forcing basic conditions (e.g., 1 M NaOH, 60°C) is the nucleophilic ring-opening of the oxetane moiety.[1][12] A hydroxide ion (OH⁻) will act as a nucleophile, attacking one of the carbon atoms adjacent to the oxetane oxygen. Based on SN2 reaction principles for strained rings, the attack will preferentially occur at the less sterically hindered carbon atom.[4][13] This results in the formation of a 1,3-diol derivative.

Caption: Proposed SN2 mechanism for the basic hydrolysis of the oxetane ring.

Troubleshooting Guide

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |

| 1. Rapid degradation (>20%) observed in <1 hour at 60°C in 1 M NaOH. | The combination of a strong base (1 M NaOH) and high temperature (60°C) constitutes harsh forced degradation conditions, accelerating the oxetane ring-opening.[14] This rate may be too fast for kinetic profiling. | Modify Stress Conditions: • Reduce Temperature: Perform the study at room temperature or 40°C. This lowers the kinetic energy, slowing the reaction rate. • Reduce Base Concentration: Use a lower concentration of NaOH, such as 0.1 M or 0.01 M. This reduces the concentration of the hydroxide nucleophile.[14]Rationale: The goal of forced degradation is to achieve 5-20% degradation to adequately characterize the pathway without destroying the molecule completely.[15] |

| 2. HPLC analysis shows multiple new peaks after basic hydrolysis. | • Primary Degradant: The largest new peak is likely the expected 1,3-diol product from oxetane hydrolysis. • Secondary Degradants: Other smaller peaks could be from further degradation of the primary product or minor side reactions. • Piperazine Oxidation: Although less likely without an oxidant, minor oxidative degradation of the piperazine ring can occur over time.[16] | Systematic Peak Identification: 1. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain the mass of each impurity. Compare the mass of the major peak to the calculated mass of the expected 1,3-diol degradant. 2. Forced Oxidation Study: Perform a parallel study using H₂O₂ to see if any of the same minor peaks are generated, which would suggest they are oxidative degradants.Rationale: A stability-indicating method must be able to resolve the parent compound from all potential degradation products.[15] |

| 3. Poor mass balance/recovery at the initial time point (T=0) in the basic solution. | • Solubility Issues: Upon neutralization of the oxalate salt, the resulting free base may have lower solubility in your aqueous basic medium, causing it to precipitate out of solution before injection. • Adsorption: The free base may adsorb to the surface of the sample vial (e.g., glass or plastic). | Improve Solubility & Prevent Loss: • Add Co-Solvent: Prepare your basic stress solution with a water-miscible organic co-solvent (e.g., acetonitrile or methanol) to improve the solubility of the free base.[14] Ensure the co-solvent itself does not cause degradation by running an appropriate control. • Use Silanized Vials: If adsorption is suspected, use silanized glass vials for your stability samples.Rationale: Accurate quantification requires the analyte to remain fully dissolved and not be lost to surfaces. |

Experimental Protocol: Forced Degradation Under Basic Conditions

This protocol outlines a standard procedure for assessing the stability of 1-(Oxetan-3-yl)piperazine oxalate under basic hydrolytic stress, as recommended by ICH guidelines.

1. Materials & Reagents:

-

1-(Oxetan-3-yl)piperazine oxalate

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrochloric Acid (HCl), analytical grade

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

Calibrated pH meter and balance

2. Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(Oxetan-3-yl)piperazine oxalate in 10.0 mL of Diluent.

-

Basic Stress Solution (0.1 M NaOH): Dissolve 0.40 g of NaOH in 100 mL of water.

-

Acidic Quenching Solution (0.1 M HCl): Add 0.86 mL of concentrated HCl to a 100 mL volumetric flask and dilute to volume with water.

3. Experimental Workflow:

Caption: Workflow for the basic forced degradation study.

4. Sample Preparation for Stability Study:

-

T=0 Sample: Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of 0.1 M NaOH, immediately followed by 1.0 mL of 0.1 M HCl to neutralize. Dilute to 10.0 mL with Diluent.

-

Test Sample (Stress): Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of 0.1 M NaOH. Cap the vial and place it in a water bath or oven at 50°C.

-

Control Sample (Solvent): Pipette 1.0 mL of the Stock Solution into a vial. Add 1.0 mL of water. Cap the vial and store it alongside the Test Sample. This control helps differentiate thermal degradation from hydrolytic degradation.

5. Time Points and Analysis:

-

At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the Test and Control samples.

-

Immediately quench the reaction by mixing the aliquot with an equal volume of 0.1 M HCl.

-

Dilute the quenched samples to a suitable final concentration (e.g., 100 µg/mL) with the Diluent.

-

Analyze all samples (T=0, Test, Control) using a validated stability-indicating HPLC-UV method.

6. Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Determine the percentage of each degradation product formed.

-

Calculate the mass balance to ensure all major components are accounted for.

References

-

Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Design. Angewandte Chemie International Edition. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Gong, N., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

International Journal of Pharmaceutical and Medical Research. (2015). A Review on Analytical Methods for Piperazine Determination. IJPMR. Available at: [Link]

-

Kumar, V., et al. (2016). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chemistry LibreTexts. (2020). Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available at: [Link]

-

Klicic, I., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

-

Chan, M. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available at: [Link]

-

MDPI. (2018). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Available at: [Link]

-

PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. PubChem. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. Available at: [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

-

Muresan-Pop, M., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. MDPI. Available at: [Link]

-

Baron, M. G., et al. (2012). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. Available at: [Link]

-

Muresan-Pop, M., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PubMed. Available at: [Link]

-

Freeman, S., et al. (2011). Piperazine Degradation in Pilot Plants. ResearchGate. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Sexton, A. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. Available at: [Link]

-

Dr. Doug Young. (2019). Epoxide Ring Opening Under Basic Conditions. YouTube. Available at: [Link]

-

Chemsrc.com. (2024). 1-(oxetan-3-yl)piperazine Price from Supplier. Chemsrc.com. Available at: [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]